molecular formula C8H6O3 B168962 3-hydroxyisobenzofuran-1(3H)-one CAS No. 16859-59-9

3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B168962
CAS No.: 16859-59-9
M. Wt: 150.13 g/mol
InChI Key: JKNKNWJNCOJPLI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for the preparation of 3-hydroxyisobenzofuran-1(3H)-one involves the reaction of 1-bromo-2-(1,3-dioxol-2-yl) or 1-bromo-2-(1,3-dioxan-2-yl)benzenes with butyllithium in tetrahydrofuran at -78°C. The resulting intermediates are then treated with tert-butyl 2-(1,3-dioxol-2-yl) or 2-(1,3-dioxan-2-yl)benzoates, followed by lactonization using trifluoroacetic acid in dichloromethane at 0°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalytic systems and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Friedel-Crafts Alkylation with Indoles

3-Hydroxyisobenzofuran-1(3H)-one participates in acid-catalyzed Friedel-Crafts alkylation with indoles, forming 3-indolyl-substituted phthalides. This reaction proceeds via TsOH·H₂O catalysis under mild conditions (20°C, CHCl₃), achieving yields up to 96% .

Key Mechanism:

  • Protonation : The hydroxyl group is protonated, generating an oxonium ion.

  • Electrophilic Activation : The adjacent carbon becomes electrophilic, facilitating indole attack at the 3-position.

  • Rearomatization : Loss of water regenerates aromaticity, forming the phthalide product.

Representative Examples:

Indole Substituent (R)Product Yield (%)
H (Indole)95
5-Methoxy92
5-Nitro85
6-Chloro88

Data sourced from Table 2 in , showcasing broad substrate tolerance.

Proposed Pathway:

3 Hydroxyisobenzofuran 1 3H oneKMnO4/H+3 Oxoisobenzofuran 1 3H one\text{3 Hydroxyisobenzofuran 1 3H one}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{3 Oxoisobenzofuran 1 3H one}

Nucleophilic Substitution

The hydroxyl group can act as a leaving group under specific conditions. For example, bromination of isobenzofuran-1(3H)-one with NBS (N-bromosuccinimide) yields 3-bromo derivatives, which hydrolyze to regenerate the hydroxyl compound .

Reaction Conditions:

  • Bromination : NBS, AIBN, CCl₄, reflux.

  • Hydrolysis : H₂O, reflux (2 h), 88% yield .

Grignard Reagent Reactions

Although not directly demonstrated for this compound, structurally related compounds react with Grignard reagents (e.g., R₂MgX) to form alkylated products. For example, halogenated isobenzofuranones undergo nucleophilic addition at the carbonyl carbon, followed by cyclization .

Reduction Reactions

Reduction of the lactone ring is theoretically feasible but lacks direct experimental evidence. Analogous lactones (e.g., phthalide) are reduced to diols using LiAlH₄ , suggesting potential applicability.

Critical Analysis

  • Friedel-Crafts Alkylation is the most well-documented reaction, offering high yields and functional group compatibility .

  • Oxidation/Substitution pathways require further experimental validation for this compound specifically.

  • Industrial applications remain underexplored, though flow chemistry methods (as seen in fluorinated analogs) could enhance scalability.

This compound’s versatility in forming bioactive derivatives (e.g., anti-inflammatory or anticancer agents) underscores its synthetic value in medicinal chemistry .

Scientific Research Applications

Biological Activities

Research has highlighted various biological activities associated with 3-hydroxyisobenzofuran-1(3H)-one:

  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, warranting further exploration in medicinal chemistry .
  • Neuroprotective Effects : Some research points to neuroprotective effects, which could be beneficial in developing treatments for neurodegenerative diseases .

Applications in Scientific Research

The applications of this compound span several fields:

Medicinal Chemistry

The compound serves as a scaffold for designing new drugs, particularly those targeting cancer and microbial infections. Its ability to modify biological pathways makes it a valuable starting point for drug development.

Organic Synthesis

Due to its versatile reactivity, this compound is utilized in organic synthesis to create complex molecules through various chemical transformations.

Material Science

Research indicates potential applications in material science, particularly in developing organic electronic devices due to its unique electronic properties .

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Tang et al. (2012)Synthesis of Indole DerivativesDemonstrated efficient synthesis using this compound as a key intermediate with yields up to 95% .
Research on Anticancer ActivityCancer Cell ApoptosisShowed that this compound induces apoptosis in specific cancer cell lines.
Neuroprotective StudiesNeurodegenerative Disease ModelsIndicated protective effects against neuronal cell death in vitro .

Mechanism of Action

The mechanism by which 3-hydroxyisobenzofuran-1(3H)-one exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidases, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby modulating their levels in the brain . This interaction can have therapeutic implications for neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its role as a precursor in the synthesis of biologically active molecules and its potential therapeutic applications further distinguish it from other similar compounds.

Biological Activity

3-Hydroxyisobenzofuran-1(3H)-one (also known as 3-hydroxyphthalide) is a heterocyclic organic compound with significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C9H8O3
  • Molecular Weight : 150.13 g/mol
  • Structure : The compound features a fused isobenzofuran structure with a hydroxyl group at the 3-position, contributing to its reactivity and biological properties.

The primary biological activities of this compound are attributed to its interactions with specific enzymes and cellular pathways:

  • Inhibition of Monoamine Oxidases (MAO-A and MAO-B) : The compound acts as an inhibitor of these enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of biogenic amines in the brain, potentially impacting mood and cognitive functions.
  • Antioxidant Properties : Research indicates that this compound exhibits notable antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, suggesting potential therapeutic applications in conditions characterized by inflammation.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound:

  • Tumor Growth Inhibition : Research indicates that this compound and its derivatives can inhibit tumor growth and proliferation in various cancer cell lines. For instance, derivatives have been shown to interfere with metabolic pathways essential for cancer cell survival .
  • Case Study : A study assessing the effects of structurally similar compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cells, emphasizing the importance of structural modifications in enhancing biological activity .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of this compound are crucial for its therapeutic applications:

  • Mechanism : The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism through which it can reduce inflammation in various models.
  • Research Findings : In vitro studies demonstrated that treatment with this compound led to decreased levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
MAO InhibitionIncreases biogenic amines
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInhibits tumor growth in various cancer cell lines

Table 2: Synthesis and Derivatives

Compound DerivativeYield (%)Biological Activity
3-(6-Chloro-1H-indol-3-Yl)isobenzofuran-1(3H)-One88Anticancer
3-butyl-6-bromo-isobenzofuranone-Antiplatelet activity
JVPH3 (modified derivative)-Antileishmanial

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to inhibit MAO-A and MAO-B effectively. Its distribution within tissues indicates potential for therapeutic use in neurological disorders and inflammation-related conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxyisobenzofuran-1(3H)-one, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via bromination of isobenzofuran-1(3H)-one using N-bromosuccinimide (NBS) and AIBN in CCl₄ under reflux, followed by hydrolysis in water. Key parameters include stoichiometric ratios (1.2:1 NBS:substrate), reflux duration (monitored by TLC), and purification via silica gel chromatography (petroleum ether/ethyl acetate = 6:1). Yields of 85–88% are achievable with careful control of reaction conditions .
  • Optimization : Catalyst selection (e.g., TsOH·H₂O for subsequent derivatization) and solvent polarity adjustments can enhance regioselectivity and reduce side reactions .

Q. Which analytical techniques are essential for structural validation of this compound derivatives?

  • Core Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃ solvents) confirm substituent positions and stereochemistry. For example, δ 5.07 ppm (s, OH) and δ 171.2 ppm (C=O) in 3-(5-hydroxyindol-3-yl) derivatives .
  • X-ray Crystallography : Resolves bond lengths/angles and crystal packing (e.g., CCDC 1505246 for 3-[2-(4-methylphenyl)-2-oxoethyl] derivatives). Hirshfeld surface analysis quantifies intermolecular interactions .
    • Supplementary Methods : IR for functional groups, MS for molecular weight verification, and elemental analysis (e.g., C 72.45%, H 4.18% calculated vs. observed) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral or crystallographic data for isobenzofuranone derivatives?

  • Approach : Combine experimental data (e.g., XRD) with density functional theory (DFT) calculations to validate molecular geometries. Energy framework analysis (e.g., using CrystalExplorer) identifies dominant intermolecular forces (e.g., dispersion vs. electrostatic contributions), resolving discrepancies in predicted vs. observed bond angles .
  • Case Study : For 3-(4-hexyloxyphenyl) derivatives, computational predictions of dihedral angles matched crystallographic data within 2°, confirming steric effects from substituents .

Q. What strategies mitigate dimerization or instability in 3-methyleneisobenzofuran-1(3H)-one derivatives during storage?

  • Experimental Design :

  • Steric Hindrance : Introduce bulky substituents (e.g., tosyl groups) to prevent π-π stacking.
  • Storage Conditions : Argon atmosphere and low temperatures (-20°C) reduce oxidative degradation. Evidence shows derivatives with electron-withdrawing groups (e.g., nitro) remain stable for weeks .
    • Validation : Monitor stability via periodic ¹H NMR and HPLC to detect dimerization peaks (e.g., δ 6.5–7.5 ppm shifts) .

Q. How do reaction mechanisms differ between TsOH·H₂O and p-toluenesulfonic acid in cyclization reactions of isobenzofuranone precursors?

  • Mechanistic Insight :

  • TsOH·H₂O : Acts as a Brønsted acid, protonating epoxide intermediates to facilitate ring-opening and cyclization (e.g., in indole conjugates). Lower activation energy allows room-temperature reactions (e.g., 89% yield for 3-(6-chloroindol-3-yl) derivatives) .
  • p-Toluenesulfonic Acid : Requires higher temperatures (80–100°C) for epoxide activation, leading to side reactions (e.g., over-oxidation). Yields drop by 10–15% compared to TsOH·H₂O .

Q. What methodologies evaluate the cytotoxic or phytotoxic potential of this compound derivatives?

  • Biological Assays :

  • Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Derivatives with aryl-oxoethyl groups show IC₅₀ values < 20 μM due to apoptosis induction via ROS generation .
  • Phytotoxicity Tests : Apply compounds to Arabidopsis thaliana or Lemna minor models. Hydroxylated derivatives inhibit root elongation (EC₅₀ = 50–75 μM) by disrupting auxin transport .
    • Data Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via ROS probes or gene expression analysis .

Q. Methodological Resources

  • Spectral Data Repositories : Cambridge Crystallographic Data Centre (CCDC) for XRD files .
  • Synthetic Protocols : Detailed procedures for bromination, hydrolysis, and TsOH-catalyzed reactions in peer-reviewed journals .
  • Safety Protocols : Follow GHS guidelines for handling hazardous intermediates (e.g., phosphorus tribromide) .

Properties

IUPAC Name

3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNKNWJNCOJPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare Example 28, 31D (400 mg, 0.51 mmol) was cyclized with PyBOP instead of BOP, deprotected with TFA, and purified by reverse phase HPLC to give Example 31 (100 mg, 35%) as a tan solid. 1H NMR (400 MHz, CD3OD) δ ppm 1.09-1.24 (m, 3 H) 2.27 (s, 2 H) 2.49 (s, 2 H) 2.67-2.88 (m, 1 H) 3.05-3.17 (m, 1 H) 3.22-3.28 (m, 2 H) 4.05 (d, J=9.89 Hz, 0.5 H) 4.13-4.25 (m, 0.5 H) 4.29-4.39 (m, 1 H) 5.01-5.12 (m, 2 H) 5.14-5.18 (m, J=3.30 Hz, 1 H) 6.43 (none, 1 H) 6.68 (d, J=2.75 Hz, 1 H) 6.70-6.78 (m, J=5.50 Hz, 1 H) 6.78-6.86 (m, 1 H) 6.92-7.16 (m, 2.5 H) 7.21 (m, 0.5 H) 7.44 (m, 0.5 H) 7.51 (s, 0.5 H) 7.65-7.74 (m, 1 H) 7.90-8.02 (m, 1 H) 8.76-8.92 (m, J=6.05 Hz, 1 H). MS (ESI) m/z 574.18 (M+H)+.
Name
31D
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-hydroxyisobenzofuran-1(3H)-one
3-hydroxyisobenzofuran-1(3H)-one
3-hydroxyisobenzofuran-1(3H)-one
3-hydroxyisobenzofuran-1(3H)-one
3-hydroxyisobenzofuran-1(3H)-one
3-hydroxyisobenzofuran-1(3H)-one

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